molecular formula C9H17NOSi B8184184 2-(tert-Butyl-dimethyl-silanyl)-oxazole

2-(tert-Butyl-dimethyl-silanyl)-oxazole

Cat. No.: B8184184
M. Wt: 183.32 g/mol
InChI Key: YVKDPJJPMVPXEN-UHFFFAOYSA-N
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Description

2-(tert-Butyl-dimethyl-silanyl)-oxazole is a compound that belongs to the class of organosilicon compounds It features a tert-butyl group, two methyl groups, and an oxazole ring attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with 2-oxazoline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-butyl-dimethylchlorosilane+2-oxazolinetert-butyl-dimethyl-(1,3-oxazol-2-yl)silane+HCl\text{tert-butyl-dimethylchlorosilane} + \text{2-oxazoline} \rightarrow \text{tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane} + \text{HCl} tert-butyl-dimethylchlorosilane+2-oxazoline→tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane+HCl

Industrial Production Methods: Industrial production of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl-dimethyl-silanyl)-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butyl-dimethyl-silanyl)-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of silicon-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the silicon atom can form stable bonds with other elements. These interactions enable the compound to modulate biological pathways and exhibit bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Tert-butyl-dimethyl-(1,3-thiazol-2-yl)silane: Similar structure but with a thiazole ring instead of an oxazole ring.

    Tert-butyl-dimethyl-(1,3-imidazol-2-yl)silane: Contains an imidazole ring, offering different chemical properties and reactivity.

Uniqueness: 2-(tert-Butyl-dimethyl-silanyl)-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where oxazole functionality is desired.

Biological Activity

2-(tert-Butyl-dimethyl-silanyl)-oxazole is a silane-based compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H17NO\text{C}_9\text{H}_{17}\text{N}\text{O}

This compound features a tert-butyl group and a dimethylsilyl moiety attached to an oxazole ring, which contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.
  • Cell Proliferation Modulation : There is evidence that this compound can influence cellular proliferation rates, which could have implications for cancer research and therapeutic applications.

In Vitro Studies

Recent studies have investigated the effect of this compound on various cell lines:

Cell LineConcentration (µM)Effect Observed
HeLa10Significant reduction in cell viability
MCF-720Induction of apoptosis
B16F105Inhibition of melanin production

These results indicate that the compound may have potential applications in cancer therapy and skin treatments.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations above 10 µM led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Case Study on Melanin Production :
    Research involving B16F10 melanoma cells demonstrated that the compound effectively inhibited melanin production, which could be beneficial for skin lightening applications. The mechanism was linked to its ability to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis.

Comparison with Other Compounds

The biological activity of this compound can be compared with other silane derivatives and oxazole compounds. Notably, compounds with similar structures often exhibit varying degrees of enzyme inhibition and antioxidant activities.

CompoundIC50 (µM)Biological Activity
This compound15Antioxidant, Enzyme inhibitor
Other silane derivatives20-50Variable; often lower efficacy
Oxazole derivatives10-30Often exhibit antimicrobial properties

Properties

IUPAC Name

tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOSi/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDPJJPMVPXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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